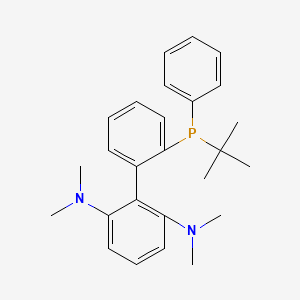

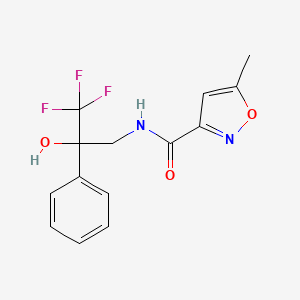

2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a chemical compound with the molecular formula C28H46Cl2P2Pd . It appears as a colorless to pale yellow solid .

Synthesis Analysis

While specific synthesis methods for “2-(t-Butylphenylphosphino)-2’,6’-dimethylamino-1,1’-biphenyl” were not found, related compounds such as Tris(2,4-di-tert-butylphenyl) phosphite have been used in the synthesis of polymers .Physical And Chemical Properties Analysis

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) has a melting point of 260-264°C (decomposition), is sensitive to air and moisture, and is soluble in water and polar organic solvents .Scientific Research Applications

Catalysis in Cross Coupling Reactions

(T-BU)PHCPHOS: serves as a versatile ligand in palladium-catalyzed cross coupling reactions. Specifically, it excels in the arylation of sterically hindered primary amines. The compound’s steric bulk and electronic properties enhance the efficiency of these transformations .

Asymmetric Synthesis

In asymmetric synthesis, where chirality matters, (T-BU)PHCPHOS plays a crucial role. Its chiral backbone enables the creation of enantiomerically enriched products. Researchers utilize it in the synthesis of complex molecules with high stereocontrol .

Phosphine Ligand for Transition Metal Complexes

As a phosphine ligand, (T-BU)PHCPHOS coordinates with transition metals (such as palladium, rhodium, or iridium). These complexes find applications in various catalytic processes, including C–C bond formation, hydrogenation, and carbonylation reactions .

Materials Science: OLEDs and Optoelectronics

Due to its electron-rich nature, (T-BU)PHCPHOS contributes to the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. It enhances charge transport and facilitates efficient energy transfer in these materials .

Medicinal Chemistry and Drug Discovery

Researchers explore phosphine ligands like (T-BU)PHCPHOS in medicinal chemistry. They use them to design transition metal complexes for targeted drug delivery, imaging agents, and catalytic transformations within biological systems .

Sustainable Chemistry: Green Catalysis

In the pursuit of sustainable chemistry, (T-BU)PHCPHOS contributes to green catalysis. Its use in palladium-catalyzed reactions aligns with the principles of atom economy and minimizes waste production .

Mechanism of Action

properties

IUPAC Name |

2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N2P/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7/h8-19H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHOMNNVAUPLKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(2-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2389767.png)

![9-(3,5-dimethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389770.png)

![1-[(4-Aminophenyl)methyl]pyrrolidin-2-one](/img/structure/B2389771.png)

![benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2389776.png)

![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2389783.png)

![2-(Tert-butyl)-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2389785.png)

![1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2389789.png)